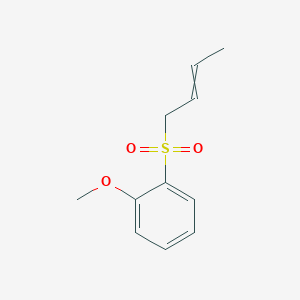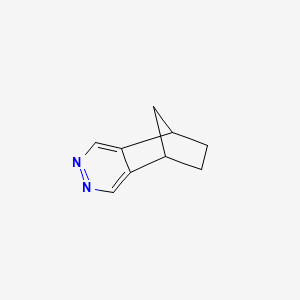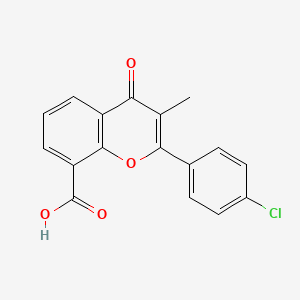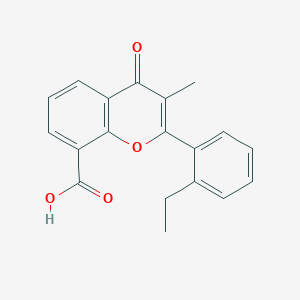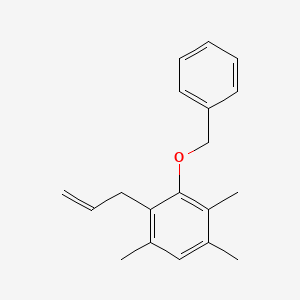
3-(Benzyloxy)-1,2,5-trimethyl-4-(prop-2-en-1-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzyloxy)-1,2,5-trimethyl-4-(prop-2-en-1-yl)benzene is an organic compound with a complex aromatic structure This compound is characterized by the presence of a benzyloxy group, three methyl groups, and a prop-2-en-1-yl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-1,2,5-trimethyl-4-(prop-2-en-1-yl)benzene typically involves multiple steps, including the formation of the benzyloxy group and the introduction of the prop-2-en-1-yl group. One common method involves the alkylation of a benzene derivative with appropriate reagents under controlled conditions. For instance, the use of hydrogen bromide and boron tribromide as catalysts in demethylation reactions can be valuable for the synthesis of m-aryloxy phenols .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Benzyloxy)-1,2,5-trimethyl-4-(prop-2-en-1-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring.
Applications De Recherche Scientifique
3-(Benzyloxy)-1,2,5-trimethyl-4-(prop-2-en-1-yl)benzene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Mécanisme D'action
The mechanism by which 3-(Benzyloxy)-1,2,5-trimethyl-4-(prop-2-en-1-yl)benzene exerts its effects involves interactions with molecular targets and pathways. The benzyloxy group and other substituents on the benzene ring can influence the compound’s reactivity and binding affinity to various biological targets. Detailed studies on its mechanism of action are essential to understand its potential therapeutic and industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Benzyloxy)-4-(prop-2-en-1-yl)benzene: A similar compound with a different substitution pattern on the benzene ring.
Thiophene derivatives: Compounds containing a thiophene nucleus with various substituents.
Uniqueness
3-(Benzyloxy)-1,2,5-trimethyl-4-(prop-2-en-1-yl)benzene is unique due to its specific combination of substituents, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
89890-48-2 |
|---|---|
Formule moléculaire |
C19H22O |
Poids moléculaire |
266.4 g/mol |
Nom IUPAC |
1,2,5-trimethyl-3-phenylmethoxy-4-prop-2-enylbenzene |
InChI |
InChI=1S/C19H22O/c1-5-9-18-15(3)12-14(2)16(4)19(18)20-13-17-10-7-6-8-11-17/h5-8,10-12H,1,9,13H2,2-4H3 |
Clé InChI |
CYJGYTLBZAQUMX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1C)OCC2=CC=CC=C2)CC=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


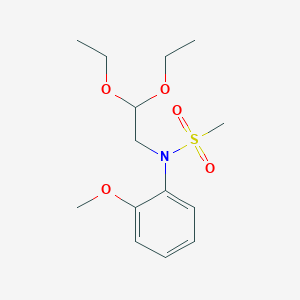
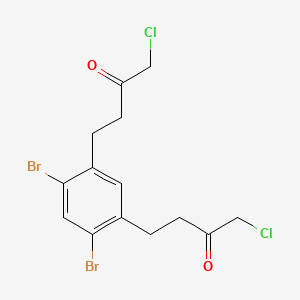
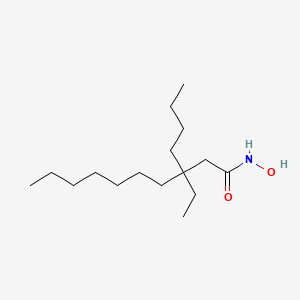

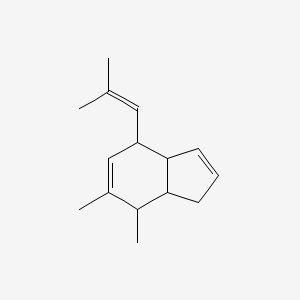
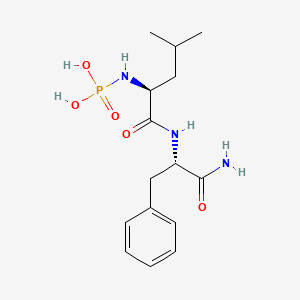


![4-[4-(Triphenylstannyl)buta-1,3-diyn-1-yl]morpholine](/img/structure/B14379868.png)
![1-Chloro-1-[2-(4-chlorophenyl)ethoxy]-3,3-dimethylbutan-2-one](/img/structure/B14379869.png)
